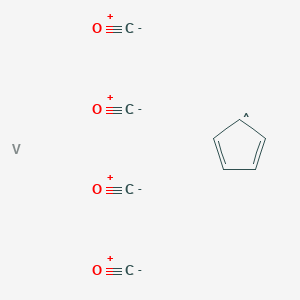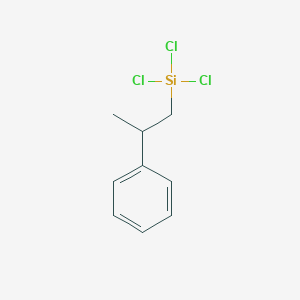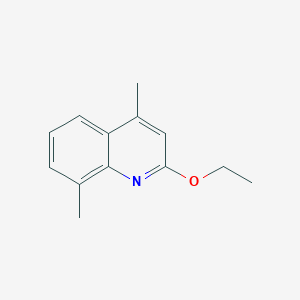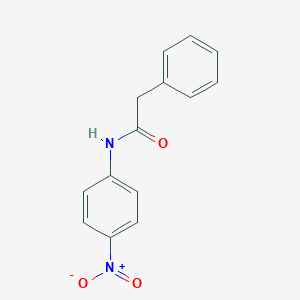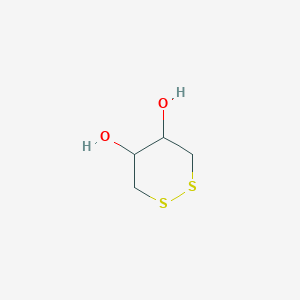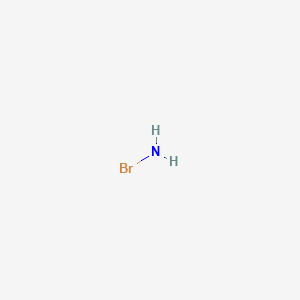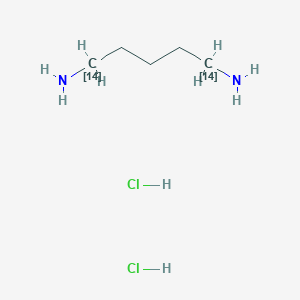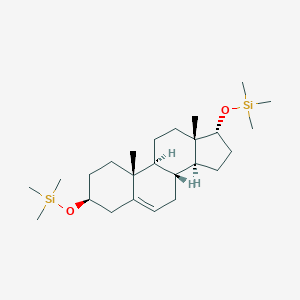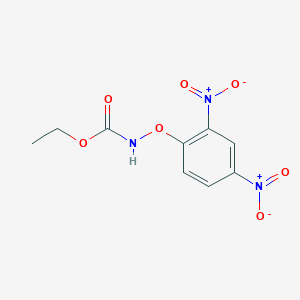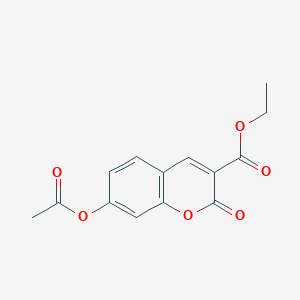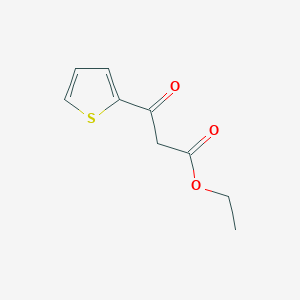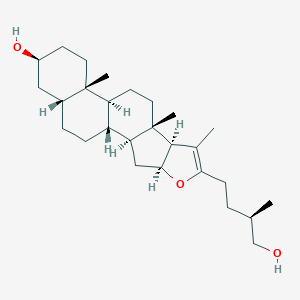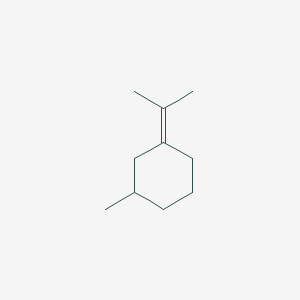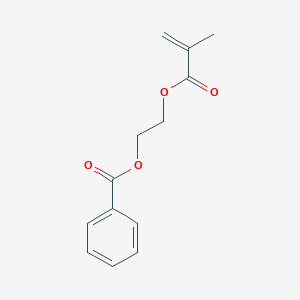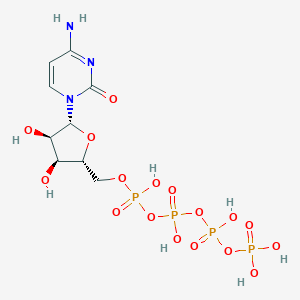
Cytidine 5'-tetraphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine 5'-tetraphosphate, also known as CTP, is a vital nucleotide that plays a crucial role in various biological processes. It is a building block of RNA and DNA and is also involved in the synthesis of phospholipids, which are essential components of cell membranes. CTP is synthesized from cytidine triphosphate (CTP) by the enzyme CTP synthase.
Mécanisme D'action
Cytidine 5'-tetraphosphate acts as a substrate for various enzymes involved in the synthesis of RNA, DNA, and phospholipids. It is also involved in the regulation of gene expression by controlling the activity of RNA polymerase, which is responsible for the transcription of genes.
Effets Biochimiques Et Physiologiques
Cytidine 5'-tetraphosphate has various biochemical and physiological effects on cells. It is involved in the regulation of cell growth and differentiation and is also essential for the maintenance of cell membrane integrity. Cytidine 5'-tetraphosphate is also involved in the regulation of metabolic pathways, including the biosynthesis of nucleotides and phospholipids.
Avantages Et Limitations Des Expériences En Laboratoire
Cytidine 5'-tetraphosphate is a vital nucleotide that is required for various biological processes. Its availability is crucial for the proper functioning of cells. However, the synthesis of Cytidine 5'-tetraphosphate is an energy-intensive process that requires ATP. Therefore, the availability of ATP can limit the synthesis of Cytidine 5'-tetraphosphate in cells.
Orientations Futures
There are several future directions for research on Cytidine 5'-tetraphosphate. One area of research is the regulation of Cytidine 5'-tetraphosphate synthesis in cells. The factors that regulate Cytidine 5'-tetraphosphate synthesis are not well understood, and further research is needed to elucidate the mechanisms involved.
Another area of research is the role of Cytidine 5'-tetraphosphate in the regulation of gene expression. Cytidine 5'-tetraphosphate has been shown to regulate the activity of RNA polymerase, but the mechanisms involved are not well understood.
Finally, the role of Cytidine 5'-tetraphosphate in the regulation of metabolic pathways is an area of active research. Cytidine 5'-tetraphosphate is involved in the biosynthesis of nucleotides and phospholipids, and further research is needed to understand the mechanisms involved and the regulation of these pathways.
Conclusion
In conclusion, Cytidine 5'-tetraphosphate is a vital nucleotide that plays a crucial role in various biological processes. Its synthesis is an energy-intensive process that requires ATP, and its availability is essential for the proper functioning of cells. Cytidine 5'-tetraphosphate is involved in the regulation of gene expression, cell growth, and differentiation and is also essential for the maintenance of cell membrane integrity. There are several future directions for research on Cytidine 5'-tetraphosphate, including the regulation of Cytidine 5'-tetraphosphate synthesis, the role of Cytidine 5'-tetraphosphate in the regulation of gene expression, and the role of Cytidine 5'-tetraphosphate in the regulation of metabolic pathways.
Méthodes De Synthèse
Cytidine 5'-tetraphosphate is synthesized from Cytidine 5'-tetraphosphate by the enzyme Cytidine 5'-tetraphosphate synthase. This enzyme catalyzes the transfer of an amino group from glutamine to UTP, resulting in the formation of Cytidine 5'-tetraphosphate. The synthesis of Cytidine 5'-tetraphosphate is an energy-intensive process that requires ATP.
Applications De Recherche Scientifique
Cytidine 5'-tetraphosphate has been extensively studied for its role in various biological processes. It has been shown to be involved in the regulation of gene expression, cell growth, and differentiation. Cytidine 5'-tetraphosphate is also involved in the regulation of metabolic pathways, including the biosynthesis of nucleotides and phospholipids.
Propriétés
Numéro CAS |
10592-99-1 |
|---|---|
Nom du produit |
Cytidine 5'-tetraphosphate |
Formule moléculaire |
C9H17N3O17P4 |
Poids moléculaire |
563.14 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H17N3O17P4/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
ZBQGNTDXMLQDQJ-XVFCMESISA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Autres numéros CAS |
10592-99-1 |
Synonymes |
cytidine 5'-tetraphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



